![molecular formula C7H5FN2 B157962 5-フルオロ-1H-ベンゾ[d]イミダゾール CAS No. 1977-72-6](/img/structure/B157962.png)

5-フルオロ-1H-ベンゾ[d]イミダゾール

概要

説明

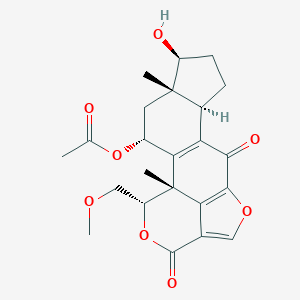

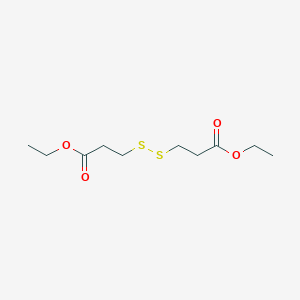

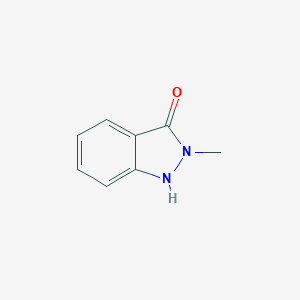

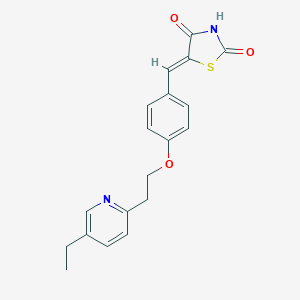

5-fluoro-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H5FN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of 5-fluoro-1H-benzo[d]imidazole consists of a benzene ring fused with an imidazole ring, with a fluorine atom attached to the 5-position of the imidazole ring . The molecular weight of this compound is 136.13 .Physical And Chemical Properties Analysis

5-fluoro-1H-benzo[d]imidazole is a solid compound . It is highly soluble in water and other polar solvents . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.科学的研究の応用

機能性分子の合成

5-フルオロ-1H-ベンゾ[d]イミダゾール: は、日常生活で用いられる様々な機能性分子の合成における重要な構成要素です . この化合物を含む置換イミダゾールの位置選択的合成により、目的用途に合わせて特定の特性を持つ分子を創製することができます。

治療の可能性

5-フルオロ-1H-ベンゾ[d]イミダゾールの誘導体は、幅広い生物活性を示します。 それらは、抗菌剤、抗真菌剤、抗ウイルス剤、抗腫瘍剤としての可能性を探求されています . この汎用性により、それらは新薬開発において貴重な存在となっています。

抗腫瘍活性

特に、5-フルオロ-1H-ベンゾ[d]イミダゾール誘導体は、その抗腫瘍特性について研究されています。 それらは、微小管標的剤 (MTAs) として作用し、有糸分裂停止を介して細胞死を誘導し、急速に増殖する癌細胞に影響を与えます .

新薬の開発

イミダゾール環は、多くの天然物および医薬品において基本的な構造であり、5-フルオロ-1H-ベンゾ[d]イミダゾールは、その両性性質と安定な互変異性体形成能力を活用して新薬開発のシントンとして役立ちます .

化学研究

化学研究において、5-フルオロ-1H-ベンゾ[d]イミダゾールは、イミダゾールの合成における反応機構と結合形成を研究するために使用されます。 この研究は、新しい合成方法の発見につながる可能性があります .

生物学的評価

研究者たちは、新規な1H-ベンゾ[d]イミダゾール誘導体の治療有効性と安全性プロファイルを評価するために、生物学的評価も実施しています。 これには、薬物動態、代謝、および潜在的な副作用の研究が含まれます .

作用機序

Target of Action

5-Fluoro-1H-benzo[d]imidazole is a derivative of imidazole, a heterocyclic compound that has been found to have a broad range of biological activities Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets and mode of action .

Result of Action

It is known that imidazole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Safety and Hazards

According to the safety data sheet, 5-fluoro-1H-benzo[d]imidazole may cause harm if swallowed and may cause serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

生化学分析

Biochemical Properties

5-Fluoro-1H-benzo[d]imidazole has been found to interact with various enzymes and proteins in biochemical reactions

Cellular Effects

It is known that some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Molecular Mechanism

It is known that some benzimidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSUKNAKOLBIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284470 | |

| Record name | 5-Fluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1977-72-6 | |

| Record name | 1977-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-fluoro-1H-benzo[d]imidazole interact with myeloperoxidase (MPO)?

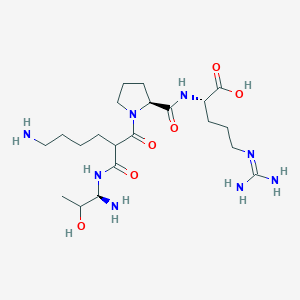

A: The provided research paper focuses on identifying novel MPO inhibitors through virtual screening and in vitro testing. [] While it mentions (R)-2-(1-((2,3-dihydro-1H-imidazol-2-yl)methyl)pyrrolidin-3-yl)-5-fluoro-1H-benzo[d]imidazole as a potent inhibitor with an IC50 of 50 nM, it doesn't delve into the specific molecular interactions between this compound and MPO. Further research is needed to elucidate the precise binding mechanism, such as identifying the binding site and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) involved.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

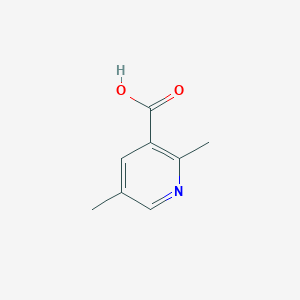

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)